dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate
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Overview
Description
Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate is an organic compound with the molecular formula C19H25NO5. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogens is substituted with a 3-cyclohexylpropanoyl amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate typically involves the following steps:
Esterification: Terephthalic acid is reacted with methanol in the presence of an acid catalyst to form dimethyl terephthalate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and methanol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with HNO3/H2SO4, halogenation with Br2/FeBr3.
Major Products
Hydrolysis: Terephthalic acid and methanol.
Reduction: Dimethyl 2-[(3-cyclohexylpropyl)amino]terephthalate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate has several applications in scientific research:
Materials Science: It can be used as a monomer in the synthesis of polyesters and polyamides, which are valuable materials for their mechanical properties and chemical resistance.
Pharmaceuticals: The compound’s amide linkage and ester groups make it a potential intermediate in the synthesis of various pharmaceuticals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.
Industry: Its derivatives can be used in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate depends on its application. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long-chain polymers. In biological systems, it may interact with enzymes that catalyze the hydrolysis of ester and amide bonds, although specific molecular targets and pathways would depend on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Lacks the amide group and cyclohexyl substituent.
Dimethyl 2-aminoterephthalate: Contains an amino group instead of the 3-cyclohexylpropanoyl amide group.
Dimethyl 2-(cyclohexylamino)terephthalate: Contains a cyclohexylamino group instead of the 3-cyclohexylpropanoyl amide group.
Uniqueness
Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate is unique due to the presence of both ester and amide functional groups, as well as the bulky cyclohexyl substituent.
Properties
IUPAC Name |
dimethyl 2-(3-cyclohexylpropanoylamino)benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-24-18(22)14-9-10-15(19(23)25-2)16(12-14)20-17(21)11-8-13-6-4-3-5-7-13/h9-10,12-13H,3-8,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVNZZMXZQTXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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